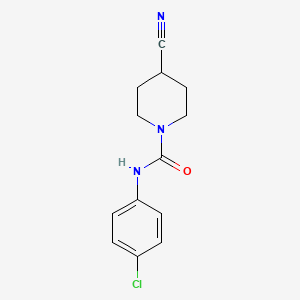

N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide

CAS No.:

Cat. No.: VC13386134

Molecular Formula: C13H14ClN3O

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14ClN3O |

|---|---|

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C13H14ClN3O/c14-11-1-3-12(4-2-11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18) |

| Standard InChI Key | IIGMSDNCMXUPDQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Analysis

N-(4-Chlorophenyl)-4-cyanopiperidine-1-carboxamide belongs to the class of N-substituted piperidine carboxamides, characterized by a six-membered piperidine ring. The 4-cyano substitution introduces electron-withdrawing properties, while the 1-carboxamide group connects to a para-chlorinated aromatic ring, enhancing lipophilicity. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃O |

| Molecular Weight | 263.72 g/mol |

| CAS Registry Number | 1328376-03-9 |

The compound’s planar aromatic system and polar functional groups suggest moderate solubility in aprotic solvents such as dimethyl sulfoxide (DMSO) or ethyl acetate, though experimental solubility data remain unpublished .

Synthetic Methodologies and Optimization

Retrosynthetic Considerations

The synthesis of N-(4-chlorophenyl)-4-cyanopiperidine-1-carboxamide likely involves two key intermediates: 4-cyanopiperidine and 4-chlorophenyl isocyanate. The former can be synthesized via dehydration of isonipecotamide (piperidine-4-carboxamide), as demonstrated in patented methods for related compounds .

Stepwise Synthesis Protocol

A plausible route involves:

-

Carbamoylation with 4-Chlorophenyl Isocyanate:

Reacting 4-cyanopiperidine with 4-chlorophenyl isocyanate in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–25°C would form the target carboxamide. Purification via recrystallization or chromatography ensures product homogeneity.

Challenges in Process Chemistry

Key hurdles include:

-

Moisture Sensitivity: Thionyl chloride and isocyanate reagents require anhydrous conditions.

-

Byproduct Formation: Overheating during dehydration may generate nitrile oligomers.

-

Regioselectivity: Competing reactions at the piperidine nitrogen necessitate careful stoichiometric control.

Applications in Material Science and Catalysis

Beyond pharmacology, the compound’s rigid architecture and electron-deficient cyano group make it a candidate for:

-

Ligand Design in Coordination Chemistry: Chelation of transition metals (e.g., Pd, Cu) for cross-coupling reactions.

-

Polymer Modification: Incorporation into polyamides to enhance thermal stability.

Future Research Directions

-

In Vitro Screening: Prioritize kinase inhibition assays (e.g., PKB, PKA) to identify lead candidates.

-

Prodrug Development: Mask the carboxamide as an ester to improve oral bioavailability.

-

Crystallographic Studies: Resolve X-ray structures to guide structure-activity relationship (SAR) optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume